N-(4,5-dimethyl-3-((2-methylpiperidin-1-yl)methyl)thiophen-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]thiophen-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-13-6-4-5-11-23(13)12-18-14(2)15(3)25-20(18)22-19(24)16-7-9-17(21)10-8-16/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVZDISHXLFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-3-((2-methylpiperidin-1-yl)methyl)thiophen-2-yl)-4-fluorobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thiophene ring, a piperidine moiety, and a fluorobenzamide structure. Its chemical formula is CHFNS, and it has a molecular weight of approximately 341.47 g/mol. The presence of the piperidine ring is significant as it often contributes to the biological activity of compounds through interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit anticancer properties. For instance, derivatives with piperidine rings have been explored for their ability to inhibit key pathways involved in tumor growth and proliferation. The compound's potential mechanism may involve:
- Inhibition of Kinases : Compounds with similar structures have shown effectiveness in inhibiting kinases such as IKKβ, which plays a role in inflammatory responses associated with cancer progression .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
Neuroprotective Effects
The piperidine moiety is also associated with neuroprotective effects. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are being investigated for Alzheimer's disease treatment. The incorporation of piperidine has been shown to enhance the ability of these compounds to cross the blood-brain barrier and exert neuroprotective effects .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines (e.g., HCT116 colon cancer cells). The compound's IC values were found to be comparable to those of established chemotherapeutic agents .
- Neurodegenerative Models : In models simulating neurodegenerative conditions, this compound showed promise in reducing oxidative stress markers and improving cognitive function indicators .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Structural Analog: N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide
This analog () shares a thiophene backbone with 4,5-dimethyl groups but differs in substituents:
- Piperazine vs. Piperidine: The 4-methylpiperazine group increases hydrogen bond acceptors (6 vs.
- Furan-2-carboxamide vs. 4-Fluorobenzamide : The furan ring lacks fluorine’s electronegative effects, reducing dipole interactions but improving metabolic stability.
- Pyridin-3-yl Group : Introduces aromatic nitrogen, which may influence π-π stacking in target binding.
Pharmacological Implications
- Piperidine vs. Piperazine : Piperidine’s lower polarity may enhance CNS penetration, whereas piperazine’s basic nitrogen could improve solubility and protein binding .
- Fluorine vs. Furan : The 4-fluorobenzamide group in the main compound likely increases binding affinity to hydrophobic pockets in targets like GPCRs, while the furan carboxamide may reduce off-target interactions.
Patent-Based Analogs (–6)
European patents describe compounds with trifluoromethyl groups (e.g., EP 2 697 207 B1) and imidazo-pyridine cores. While structurally distinct, these analogs highlight the therapeutic relevance of fluorinated and heterocyclic moieties in antimicrobial or CNS drug development. The main compound’s fluorobenzamide group aligns with this trend.
Q & A
Basic: What synthetic methodologies are recommended for the multi-step preparation of N-(4,5-dimethyl-3-((2-methylpiperidin-1-yl)methyl)thiophen-2-yl)-4-fluorobenzamide?
Methodological Answer:
The synthesis involves three key stages:
- Thiophene core formation : Use Lawesson’s reagent for thionation of a γ-ketoamide precursor, followed by cyclization to generate the substituted thiophene ring (analogous to ).
- Piperidine substitution : Introduce the 2-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination under controlled pH (7.5–8.5) and temperature (40–60°C) to avoid side reactions (see ).
- Amidation : Couple the thiophene intermediate with 4-fluorobenzoyl chloride using HATU or EDCI as coupling agents in anhydrous DMF (referenced in ).
Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Monitor intermediates via TLC and HPLC .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., dimethyl groups at C4/C5, fluorobenzamide coupling). Compare chemical shifts with structurally similar compounds ( ).
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (expected [M+H] ~445.2 Da).
- X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/dichloromethane). Refine using SHELXL ( ) and visualize with ORTEP-3 ( ). Note potential disorder in the piperidine moiety (see ) .
Advanced: How can researchers resolve crystallographic disorder in the 2-methylpiperidinylmethyl group during structural refinement?
Methodological Answer:
Disorder in flexible alkyl/piperidine moieties is common ( ). Strategies include:
- Multi-conformer modeling : Split the disordered atoms into two or more positions with occupancy refinement in SHELXL ( ).
- Restraints : Apply geometric (DFIX, FLAT) and thermal (SIMU) restraints to maintain reasonable geometry.
- Validation : Cross-check residual density maps () and R-factor convergence (<5% discrepancy). Publish CIF files with full disorder documentation .
Advanced: What structure-activity relationship (SAR) strategies are applicable to optimize bioactivity?
Methodological Answer:
- Substituent variation : Systematically modify the fluorobenzamide (e.g., replace F with Cl, CF) and piperidine (e.g., adjust methyl position) to assess effects on target binding ().
- Bioisosteric replacement : Replace the thiophene core with benzothiophene or furan to enhance metabolic stability (analogous to ).
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the fluorobenzamide carbonyl) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations ().
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites. If rapid glucuronidation occurs, modify the piperidine group to block metabolic hotspots.
- Dose-response recalibration : Adjust in vivo dosing regimens based on calculated free fraction () and tissue penetration () .
Advanced: What experimental approaches are recommended for identifying biological targets?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS ().
- Thermal shift assay : Screen against a kinase/protease library to detect thermal stabilization () of potential targets.
- CRISPR-Cas9 knockouts : Validate target relevance by assessing activity loss in gene-edited cell lines () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
